

Application Notes and Protocols for Acid Blue 45 in Microscopy

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Compound of Interest

Compound Name: Acid Blue 45

Cat. No.: B039380

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are generalized and based on the known properties of **Acid Blue 45** and similar anionic dyes. Optimization for specific sample types and experimental conditions is highly recommended.

Introduction

Acid Blue 45, also known as C.I. 63010, is a water-soluble, anionic anthraquinone dye.[1] In microscopy, it serves as a versatile stain for visualizing various cellular and tissue components. [2] Its anionic nature allows it to bind to positively charged structures, such as cytoplasmic proteins, making it a useful counterstain in histological preparations.[3] Additionally, **Acid Blue 45** has been noted for its application as a vital stain and for the demonstration of amyloid deposits.[2][3]

Chemical and Physical Properties

The fundamental properties of **Acid Blue 45** are summarized in the table below, providing essential information for its use and storage.

Property	Value	Reference
Synonyms	C.I. 63010, Acid Blue B, Acid Brilliant Blue GS, Fast Blue B	
CAS Number	2861-02-1	
Molecular Formula	C ₁₄ H ₈ N ₂ Na ₂ O ₁₀ S ₂	
Molecular Weight	474.33 g/mol	
Appearance	Blue powder	
Solubility	Soluble in water, slightly soluble in ethanol	
Maximum Absorbance (λ _{max})	~590 nm	

Experimental Protocols

Protocol 1: Acid Blue 45 as a Histological Counterstain

This protocol outlines the use of **Acid Blue 45** as a counterstain for cytoplasm and connective tissue after nuclear staining with a hematoxylin solution.

Materials:

- **Acid Blue 45** dye powder
- Distilled water
- Glacial acetic acid
- Deparaffinized and rehydrated tissue sections on slides
- Hematoxylin solution (e.g., Mayer's or Harris')
- Acid-alcohol (e.g., 1% HCl in 70% ethanol)
- Scott's tap water substitute (or other bluing agent)

- Graded ethanol series (70%, 95%, 100%)
- Xylene or other clearing agent
- Mounting medium

Reagent Preparation:

- 1% Stock Solution of **Acid Blue 45**: Dissolve 1 g of **Acid Blue 45** powder in 100 mL of distilled water.
- 0.5% Staining Solution: To 50 mL of the 1% stock solution, add 50 mL of distilled water and 0.5 mL of glacial acetic acid. Mix well. The final pH should be acidic to ensure proper staining.

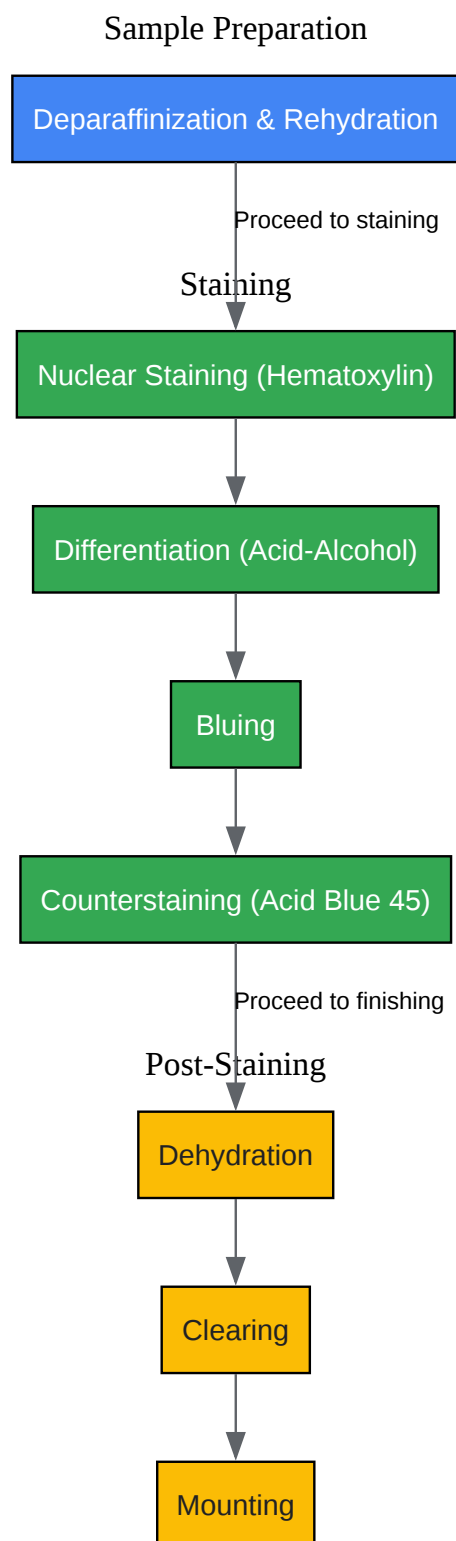
Staining Procedure:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Nuclear Staining: Stain with your chosen hematoxylin solution according to the manufacturer's instructions.
- Differentiation: Briefly dip the slides in acid-alcohol to remove excess hematoxylin.
- Bluing: Place slides in Scott's tap water substitute or running tap water until the nuclei turn blue.
- Washing: Wash gently in distilled water.
- Counterstaining: Immerse slides in the 0.5% **Acid Blue 45** staining solution for 1-3 minutes. Staining time may need to be optimized.
- Rinsing: Briefly rinse in distilled water to remove excess stain.
- Dehydration: Dehydrate the sections through a graded series of ethanol (95% and 100%).
- Clearing: Clear in xylene or a xylene substitute.

- Mounting: Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Blue/Purple
- Cytoplasm, Muscle, Collagen: Shades of blue



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General Histological Staining Workflow

Protocol 2: Acid Blue 45 as a Vital Stain for Cell Viability

This protocol provides a general method for using **Acid Blue 45** as a vital stain to differentiate between viable and non-viable cells in a cell suspension. As an anionic dye, it is generally excluded by live cells with intact membranes.

Materials:

- **Acid Blue 45** dye powder
- Phosphate-buffered saline (PBS) or balanced salt solution (BSS)
- Cell suspension
- Hemocytometer or automated cell counter
- Microscope

Reagent Preparation:

- **0.4% Acid Blue 45 Solution:** Dissolve 0.4 g of **Acid Blue 45** powder in 100 mL of PBS or BSS. Filter through a 0.22 μm filter to sterilize and remove any particulate matter.

Staining Procedure:

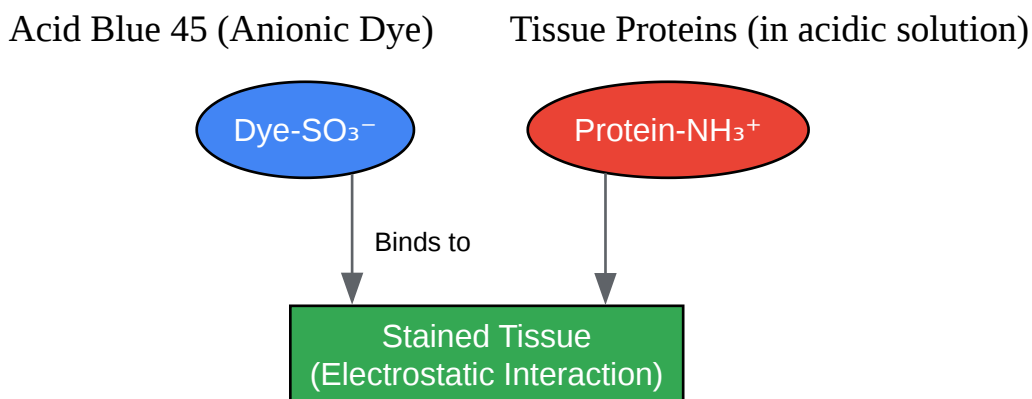
- **Cell Preparation:** Prepare a single-cell suspension of your cells in PBS or an appropriate buffer.
- **Staining:** Mix a small volume of the cell suspension with an equal volume of the 0.4% **Acid Blue 45** solution (e.g., 10 μL of cell suspension with 10 μL of stain).
- **Incubation:** Incubate the mixture at room temperature for 1-2 minutes.
- **Counting:** Load the stained cell suspension into a hemocytometer.
- **Microscopic Examination:** Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.

Expected Results:

- Viable cells: Unstained (bright)
- Non-viable cells: Stained blue

Principle of Staining

Acid Blue 45 is an anionic dye, meaning it carries a net negative charge in solution. In biological staining, particularly in acidic conditions, tissue proteins become protonated, acquiring a net positive charge. The negatively charged dye molecules then bind to these positively charged sites through electrostatic interactions, resulting in the staining of these structures.



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Principle of Anionic Dye Staining

Safety and Handling

Caution! May cause eye and skin irritation. May cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated.

- Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This document provides a foundational guide for the application of **Acid Blue 45** in microscopy. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

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References

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